N,N-dibenzyldodecan-1-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
N,N-dibenzyldodecan-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H39N/c1-2-3-4-5-6-7-8-9-10-17-22-27(23-25-18-13-11-14-19-25)24-26-20-15-12-16-21-26/h11-16,18-21H,2-10,17,22-24H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHYXECUZMBBBGN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCN(CC1=CC=CC=C1)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H39N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20467797 | |
| Record name | Benzenemethanamine, N-dodecyl-N-(phenylmethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20467797 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
365.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4794-88-1 | |
| Record name | Benzenemethanamine, N-dodecyl-N-(phenylmethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20467797 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Strategies for N,n Dibenzyldodecan 1 Amine
Historical and Contemporary Approaches to Amine Synthesis
The creation of carbon-nitrogen bonds is a cornerstone of organic synthesis, with a rich history of method development. Early methods often contended with issues of selectivity, particularly in the case of alkylation reactions which could lead to mixtures of primary, secondary, tertiary, and even quaternary ammonium (B1175870) salts. pressbooks.pubwikipedia.org Over time, more refined and controlled strategies have emerged, offering chemists greater precision in targeting specific amine products.
Nucleophilic Substitution Reactions in N,N-Dibenzyldodecan-1-amine Formation
Nucleophilic substitution remains a prevalent strategy for the synthesis of amines. This approach involves the attack of a nitrogen-containing nucleophile on an electrophilic carbon atom, typically an alkyl halide.
The direct alkylation of amines represents a straightforward route to this compound. This can be achieved through two primary pathways: the reaction of dibenzylamine (B1670424) with a dodecyl halide or the reaction of dodecylamine (B51217) with benzyl (B1604629) halides.
The reaction of dibenzylamine with a dodecyl halide, such as 1-bromododecane (B92323) or 1-iodododecane, would lead to the formation of this compound. This is a classic SN2 reaction where the secondary amine acts as the nucleophile. However, a significant challenge in such reactions is the potential for over-alkylation. The product, a tertiary amine, can still act as a nucleophile and react with another molecule of the dodecyl halide to form a quaternary ammonium salt. pressbooks.pub To mitigate this, reaction conditions must be carefully controlled, often involving the use of a specific stoichiometry of reactants.
Alternatively, this compound can be synthesized by reacting dodecylamine with two equivalents of a benzyl halide, such as benzyl bromide. In this scenario, the primary amine initially undergoes mono-alkylation to form N-benzyldodecan-1-amine, which then acts as a nucleophile for a second alkylation step. A study on the N-alkylation of primary amines with benzyl halides in an aqueous medium using sodium bicarbonate as a base has demonstrated the feasibility of forming tertiary amines. researchgate.net However, controlling the reaction to prevent the formation of the quaternary ammonium salt remains a key consideration. researchgate.net
| Reactants | Product | Key Considerations |
| Dibenzylamine + Dodecyl Halide | This compound | Potential for over-alkylation to form a quaternary ammonium salt. pressbooks.pub |
| Dodecylamine + Benzyl Halide (2 eq.) | This compound | Stepwise alkylation; control needed to prevent quaternary salt formation. researchgate.netresearchgate.net |
The Gabriel synthesis is a classic method for the preparation of primary amines that effectively avoids the issue of over-alkylation seen in direct alkylation with ammonia (B1221849). masterorganicchemistry.comfiveable.melibretexts.org The process involves the N-alkylation of potassium phthalimide (B116566) with a primary alkyl halide, followed by the liberation of the primary amine. wikipedia.org
While the traditional Gabriel synthesis is designed for producing primary amines, its principles can be adapted for the synthesis of tertiary amines, albeit indirectly. wikipedia.orgmasterorganicchemistry.com For the synthesis of this compound, one could envision a multi-step sequence. First, a Gabriel synthesis could be employed to prepare dodecylamine from 1-halododecane. Subsequently, this primary amine could be subjected to reductive amination with benzaldehyde (B42025) (as discussed in a later section) or direct alkylation with benzyl halides to yield the final tertiary amine.
The core of the Gabriel synthesis lies in the use of phthalimide. The nitrogen atom in phthalimide is significantly less nucleophilic than that of an amine due to the presence of two adjacent electron-withdrawing carbonyl groups. masterorganicchemistry.com This prevents the N-alkylphthalimide intermediate from undergoing further alkylation. pressbooks.pubmasterorganicchemistry.com The primary amine is typically liberated from the N-alkylphthalimide by reaction with hydrazine (B178648) (the Ing-Manske procedure) or by acidic or basic hydrolysis. wikipedia.orglibretexts.orgnrochemistry.com
| Step | Description | Purpose |
| 1 | N-Alkylation of Potassium Phthalimide | Forms an N-alkylphthalimide intermediate, preventing over-alkylation. pressbooks.pubmasterorganicchemistry.com |
| 2 | Deprotection | Liberation of the primary amine using reagents like hydrazine. wikipedia.orgnrochemistry.com |
It is important to note that the direct synthesis of a tertiary amine like this compound in a single step using a Gabriel-type reaction is not feasible. The methodology is designed to introduce a single alkyl group onto the nitrogen atom derived from phthalimide.
Deoxyamination offers a pathway to amines from alcohols, which are often readily available starting materials. A recently developed methodology utilizes a combination of triphenylphosphine (B44618) (PPh₃) and N-haloimides to achieve the deoxyamination of both activated and unactivated alcohols. iu.edu This reaction proceeds at room temperature and can produce phthalimide derivatives which can then be converted to primary amines. iu.edu
For the synthesis of this compound, a potential strategy would involve the deoxyamination of dodecanol (B89629) using N-chlorophthalimide and triphenylphosphine to form N-dodecylphthalimide. This intermediate could then be deprotected using hydrazine to yield dodecylamine. iu.edu The resulting primary amine would then require subsequent dibenzylation through methods like reductive amination or direct alkylation to arrive at the target tertiary amine.
The mechanism of this deoxyamination involves the in-situ formation of phosphonium (B103445) intermediates. iu.edu The alcohol is activated by the phosphine (B1218219)/N-haloimide system, allowing for nucleophilic attack by the imide anion. iu.edu
Gabriel Amine Synthesis and Related Phthalimide Chemistry
Reductive Methods for Carbon-Nitrogen Bond Formation
Reductive methods provide a powerful alternative for the synthesis of amines, often offering high yields and selectivity. These methods typically involve the reduction of a pre-existing carbon-nitrogen multiple bond or a related functional group.
The reduction of nitriles and amides are well-established methods for amine synthesis. pressbooks.publibretexts.org
The reduction of a nitrile provides a route to a primary amine with one additional carbon atom compared to the starting alkyl halide used to prepare the nitrile. pressbooks.pub For instance, dodecyl nitrile could be reduced using a strong reducing agent like lithium aluminum hydride (LiAlH₄) to produce dodecylamine. libretexts.orglibretexts.org This primary amine could then be converted to this compound through subsequent reactions.
A more direct route to this compound involves the reduction of the corresponding amide, N,N-dibenzyl-dodecanamide. This amide precursor can be synthesized from dodecanoyl chloride and dibenzylamine. The subsequent reduction of the amide carbonyl group to a methylene (B1212753) group can be effectively carried out using powerful reducing agents like lithium aluminum hydride. pressbooks.pub An alternative, milder reducing agent that has been reported for the reduction of amides to amines is tetra-n-butylammonium borohydride (B1222165) in dichloromethane. clockss.org
| Precursor | Reducing Agent | Product |
| Dodecyl nitrile | LiAlH₄ | Dodecylamine libretexts.orglibretexts.org |
| N,N-Dibenzyl-dodecanamide | LiAlH₄ or (n-Bu)₄NBH₄ | This compound pressbooks.pubclockss.org |
Another powerful and widely used method for the synthesis of tertiary amines is reductive amination . masterorganicchemistry.comwikipedia.orglibretexts.org This one-pot reaction involves the condensation of a secondary amine with an aldehyde or ketone to form an iminium ion intermediate, which is then reduced in situ to the corresponding tertiary amine. masterorganicchemistry.comwikipedia.org
To synthesize this compound via this method, dibenzylamine would be reacted with dodecanal (B139956). The initial reaction forms an iminium ion, which is then reduced. Common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN), sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), or catalytic hydrogenation. masterorganicchemistry.comyoutube.com Reductive amination is often highly efficient and avoids the problem of over-alkylation that can plague direct alkylation methods. masterorganicchemistry.com Recent advancements have also explored the use of iron catalysts for the reductive amination of aldehydes and ketones, offering a more sustainable approach. d-nb.info
| Amine | Carbonyl Compound | Reducing Agent | Product |
| Dibenzylamine | Dodecanal | NaBH₃CN, NaBH(OAc)₃, or H₂/catalyst | This compound masterorganicchemistry.comyoutube.comd-nb.info |
Reductive Amination of Aldehydes and Ketones
Reductive amination is a widely employed and versatile method for the synthesis of amines. This reaction involves the condensation of a carbonyl compound with an amine to form an imine or iminium ion intermediate, which is then reduced in situ to the corresponding amine. jocpr.comresearchgate.net The synthesis of this compound can be achieved through the reductive amination of dodecanal with dibenzylamine.
The reaction proceeds via the initial formation of an enamine from the reaction of the secondary amine, dibenzylamine, with the aldehyde, dodecanal. This is followed by the formation of an iminium ion, which is then reduced by a suitable reducing agent to yield the final tertiary amine product, this compound. A variety of reducing agents can be employed for this transformation, with sodium triacetoxyborohydride (STAB) being a particularly mild and selective option. organic-chemistry.org Other common reducing agents include sodium cyanoborohydride and catalytic hydrogenation. jocpr.com
The choice of solvent and reaction conditions can influence the efficiency of the reaction. Typically, solvents like dichloromethane, methanol, or toluene (B28343) are used. organic-chemistry.orguni-bayreuth.de The reaction is often carried out at room temperature or with gentle heating. One of the primary advantages of this method is the commercial availability and relatively low cost of the starting materials. d-nb.info However, challenges can include the potential for over-alkylation, though this is less of a concern when starting with a secondary amine to form a tertiary amine. jocpr.com
| Reactant 1 | Reactant 2 | Reducing Agent | Solvent | Product | Key Features |
|---|---|---|---|---|---|
| Dodecanal | Dibenzylamine | Sodium Triacetoxyborohydride (STAB) | Dichloromethane | This compound | Mild and selective reduction of the intermediate iminium ion. |
| Dodecanal | Dibenzylamine | Sodium Cyanoborohydride (NaBH3CN) | Methanol | This compound | Effective reducing agent, but with higher toxicity compared to STAB. |
| Dodecanal | Dibenzylamine | H2, Pd/C | Ethanol | This compound | Catalytic hydrogenation offers a clean reduction, but may require pressure. |
Manganese-Catalyzed Deoxygenation of Tertiary Amines
The deoxygenation of tertiary amine N-oxides presents an alternative route to tertiary amines. This transformation can be particularly useful when the corresponding tertiary amine is susceptible to oxidation or when the N-oxide is more readily available. Manganese catalysts have emerged as effective reagents for this deoxygenation process. dtic.mil The synthesis of this compound would first require the oxidation of the amine to its corresponding N-oxide, this compound N-oxide, which can then be deoxygenated.
The mechanism of manganese-catalyzed deoxygenation often involves the formation of a lower-valent manganese species that acts as the oxygen acceptor. beilstein-journals.org For instance, a manganese(III) porphyrin complex can be used, where the initial step is the formation of a manganese(III) alkoxide intermediate which then releases an aldehyde to form a hydride complex. beilstein-journals.orgnih.gov While direct studies on the deoxygenation of this compound N-oxide are not prevalent, the general principles of manganese-catalyzed deoxygenation of tertiary amides and other related compounds suggest its feasibility. acs.orgresearchgate.net The reaction conditions typically involve a manganese catalyst, a suitable solvent, and often a reducing agent or co-catalyst. The choice of the manganese catalyst and reaction conditions is crucial for achieving high efficiency and selectivity.
Advanced Catalytic Approaches in this compound Synthesis and Derivatization
Modern synthetic chemistry has seen a surge in the development of advanced catalytic methods that offer milder reaction conditions, broader substrate scope, and higher selectivity compared to traditional methods.
Copper-Catalyzed C-N Coupling Reactions
Copper-catalyzed C-N coupling reactions, such as the Ullmann condensation, provide a powerful tool for the formation of carbon-nitrogen bonds. wikipedia.orgcdnsciencepub.com These reactions typically involve the coupling of an amine with an aryl or alkyl halide in the presence of a copper catalyst. frontiersin.orgrsc.org The synthesis of this compound could be envisioned through the coupling of dibenzylamine with a dodecyl halide.
Traditionally, Ullmann-type reactions required harsh conditions, including high temperatures and stoichiometric amounts of copper. wikipedia.org However, significant advancements have led to the development of milder and more efficient catalytic systems. frontiersin.org These often employ copper(I) salts, such as copper(I) iodide, along with a ligand to facilitate the reaction. The choice of ligand is critical and can significantly impact the reaction's efficiency and scope. The mechanism is believed to involve the formation of a copper(I) amide intermediate, which then reacts with the alkyl halide. wikipedia.org While the direct application to the synthesis of this compound is not extensively documented, the general methodology is applicable to the formation of tertiary amines from secondary amines and alkyl halides. mdpi.com
| Amine | Halide | Copper Catalyst | Ligand | Base | Solvent | Product Type |
|---|---|---|---|---|---|---|
| Dibenzylamine | Dodecyl Iodide | CuI | 1,10-Phenanthroline | K2CO3 | Toluene | Tertiary Amine |
| Dibenzylamine | Dodecyl Bromide | Cu(OAc)2 | N,N'-Dimethylethylenediamine | Cs2CO3 | DMF | Tertiary Amine |
Palladium-Catalyzed N-Arylation and Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, most notably the Buchwald-Hartwig amination, have revolutionized the synthesis of arylamines. wikipedia.orgsnnu.edu.cnnih.govlibretexts.org While primarily used for forming C(aryl)-N bonds, modifications of this methodology can be applied to the synthesis of alkylamines. youtube.com For the synthesis of this compound, a palladium catalyst could be used to couple dibenzylamine with a dodecyl halide or a related electrophile.
The catalytic cycle of the Buchwald-Hartwig amination typically involves the oxidative addition of the halide to a Pd(0) complex, followed by coordination of the amine, deprotonation, and reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst. wikipedia.orgsnnu.edu.cn The success of the reaction is highly dependent on the choice of the palladium precursor and, crucially, the phosphine ligand. youtube.com Bulky, electron-rich phosphine ligands are often employed to facilitate the catalytic cycle. youtube.com While the direct N-alkylation of secondary amines with alkyl halides using this method is less common than N-arylation, related palladium-catalyzed methodologies for C-N bond formation exist and could be adapted for this purpose. acs.org
Photoredox Catalysis for Amine Synthesis via α-Amino Radicals
Visible-light photoredox catalysis has emerged as a powerful and mild method for the generation of reactive intermediates, including α-amino radicals. nih.govprinceton.edunih.gov This approach can be utilized for the functionalization of amines at the α-position. In the context of this compound, photoredox catalysis could be used for its derivatization by generating an α-amino radical, which can then participate in various C-C or C-heteroatom bond-forming reactions.
The process typically involves the single-electron oxidation of the tertiary amine by an excited-state photocatalyst to form a radical cation. nih.gov Subsequent deprotonation of a C-H bond alpha to the nitrogen atom generates the key α-amino radical intermediate. nih.gov This radical can then be trapped by a variety of radical acceptors. The choice of photocatalyst, often an iridium or ruthenium complex, is critical for the efficiency of the process. This methodology offers a powerful way to introduce complexity into the this compound structure under mild conditions. princeton.eduresearchgate.netsnnu.edu.cnrsc.org
Catalytic Hydroboration in Amine Formation
Catalytic hydroboration, followed by amination, provides a valuable route for the anti-Markovnikov hydroamination of alkenes, enabling the synthesis of amines from readily available starting materials. organic-chemistry.orgnih.govacs.org To synthesize this compound, this strategy would involve the hydroboration of 1-dodecene, followed by amination of the resulting alkylborane with dibenzylamine.
The first step, hydroboration, typically employs a borane (B79455) reagent such as 9-borabicyclo[3.3.1]nonane (9-BBN) to add a boron-hydrogen bond across the double bond of the alkene with anti-Markovnikov selectivity. organic-chemistry.org The subsequent amination of the alkylborane can be catalyzed by a copper complex, often in the presence of a base. organic-chemistry.orgnih.gov This one-pot procedure allows for the transformation of terminal alkenes into tertiary alkyl amines with high yields and excellent regioselectivity. organic-chemistry.orgnih.govacs.org This method is particularly advantageous for the synthesis of sterically hindered amines that can be challenging to prepare using other methods. organic-chemistry.org
| Alkene | Hydroboration Reagent | Amine | Catalyst for Amination | Product | Key Features |
|---|---|---|---|---|---|
| 1-Dodecene | 9-BBN | Dibenzylamine | NHC-Cu Complex | This compound | Anti-Markovnikov selectivity, high yields, one-pot procedure. organic-chemistry.orgnih.gov |
Advanced Spectroscopic and Structural Elucidation Techniques for N,n Dibenzyldodecan 1 Amine
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural and Mechanistic Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining molecular structure and observing dynamic processes in solution. For N,N-dibenzyldodecan-1-amine, with its distinct benzyl (B1604629) and dodecyl moieties, NMR provides unparalleled insight into its chemical environment.
Application of 1H, 13C, and 15N NMR for Protonation Site Analysis
The basic nitrogen atom in this compound is the primary site of protonation. Determining the precise location and effects of protonation is critical for understanding its reactivity. A combination of ¹H, ¹³C, and ¹⁵N NMR spectroscopy is employed for this purpose.
¹H NMR: Upon protonation, the chemical shifts of protons adjacent to the nitrogen atom (α-protons) experience a significant downfield shift due to the increased electron-withdrawing effect of the newly formed ammonium (B1175870) center. For this compound, this would affect the benzylic (N-CH₂-Ph) and the methylene (B1212753) (N-CH₂-C₁₁H₂₃) protons. The exact chemical shift value is dependent on factors like solvent, concentration, and temperature. jove.com
¹³C NMR: The carbon atoms directly bonded to the nitrogen (α-carbons) are also sensitive to protonation, showing a downfield shift in the ¹³C NMR spectrum. libretexts.org Analysis of the chemical shift changes (Δδ) for the benzylic and dodecyl chain carbons upon varying pH can definitively confirm the nitrogen as the protonation site. This method has been successfully used to determine protonation sites in various linear aliphatic polyamines.
¹⁵N NMR: As the nucleus at the center of the activity, ¹⁵N NMR provides the most direct evidence of protonation. The chemical shift of the nitrogen atom is highly sensitive to its electronic environment. Protonation causes a substantial change in the ¹⁵N chemical shift. Although ¹⁵N has a low natural abundance, techniques like Heteronuclear Single Quantum Correlation (HSQC) or Heteronuclear Multiple Bond Correlation (HMBC) can be used to observe the ¹H-¹⁵N or ¹³C-¹⁵N correlations, respectively, confirming the N-H bond formation. ipb.pt Such studies are crucial for understanding tautomerism and proton exchange processes. ipb.pt
Table 1: Hypothetical NMR Chemical Shift Changes (Δδ) for this compound Upon Protonation
| Nucleus | Atom Position | Typical δ (neutral) | Expected δ (protonated) | Expected Δδ (ppm) |
| ¹H | Benzylic (N-C H₂-Ph) | ~3.5 ppm | > 4.0 ppm | > +0.5 |
| Dodecyl (N-C H₂-alkyl) | ~2.4 ppm | > 2.9 ppm | > +0.5 | |
| ¹³C | Benzylic (C H₂-Ph) | ~58 ppm | > 60 ppm | > +2.0 |
| Dodecyl (C H₂-alkyl) | ~54 ppm | > 56 ppm | > +2.0 | |
| ¹⁵N | Amine (N ) | ~40-60 ppm | Shifted significantly | Varies |
Note: This table is illustrative, based on general principles for tertiary amines. Actual values would require experimental determination.
NMR for Monitoring Reaction Progress and Characterizing Intermediates
NMR spectroscopy is a powerful tool for real-time monitoring of chemical reactions, providing kinetic data and enabling the identification of transient intermediates. magritek.com
For the synthesis of this compound, which could be formed via reductive amination or nucleophilic substitution, on-line NMR allows chemists to track the disappearance of reactant signals and the appearance of product signals. magritek.com For instance, in a reaction involving an aldehyde and an amine, the formation of imine or enamine intermediates can be observed. magritek.comchinesechemsoc.org By acquiring spectra at regular intervals, the concentrations of reactants, intermediates, and products can be quantified over time, which is essential for optimizing reaction conditions like temperature and catalyst loading. researchgate.netacs.org
Advanced techniques such as Dynamic Nuclear Polarization (DNP)-enhanced solid-state NMR can be used to characterize reaction intermediates even when they are present in low concentrations or bound to a solid support. rsc.orgrsc.org For example, DNP ¹⁵N NMR has been used to monitor the stability of ammonium moieties and rule out the formation of inactive tertiary amine byproducts in catalytic cycles. rsc.orgrsc.org
Ligand Binding Studies using Protein-based NMR
The interaction of small molecules with proteins is fundamental to drug discovery and chemical biology. This compound, with its amphiphilic character, could potentially act as a ligand for proteins with hydrophobic binding pockets. Protein-observed NMR methods are ideal for studying such interactions, particularly for weak to moderate binding affinities. mdpi.com
The most common technique is the ¹H-¹⁵N Heteronuclear Single Quantum Correlation (HSQC) experiment, which requires a uniformly ¹⁵N-labeled protein. mdpi.com An HSQC spectrum acts as a fingerprint of the protein, with each peak corresponding to a specific amino acid's backbone N-H group.
When a ligand like this compound binds to the protein, the chemical environment of the amino acid residues at the binding site is altered. This causes chemical shift perturbations (CSPs) or signal broadening for the corresponding peaks in the HSQC spectrum. By mapping these changes onto the protein's structure, the ligand binding site can be identified at atomic resolution. mdpi.comresearchgate.net This approach is sensitive enough to detect interactions even with dissociation constants in the millimolar range. mdpi.com
X-ray Diffraction Analysis for Solid-State Conformation and Intermolecular Interactions
Furthermore, XRD analysis elucidates the crystal packing and the network of intermolecular interactions that stabilize the crystal lattice. nih.gov While this compound is a tertiary amine and cannot act as a hydrogen-bond donor, its nitrogen atom can act as a hydrogen-bond acceptor. libretexts.org In the absence of suitable donors, the crystal packing would be dominated by weaker van der Waals forces and potentially C-H···π interactions between the alkyl chains and the aromatic rings. iucr.orgresearchgate.net Hirshfeld surface analysis is a computational tool often used in conjunction with XRD data to visualize and quantify these intermolecular contacts. iucr.org In the crystal structures of similar tertiary amines, H···H contacts often dominate the crystal packing. iucr.org
Table 2: Representative Crystallographic Data for a Tertiary Amine
| Parameter | Example Value |
| Chemical Formula | C₂₇H₄₆N₂ |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 12.3319 (11) |
| b (Å) | 14.4082 (13) |
| c (Å) | 13.6155 (12) |
| β (°) | 96.4589 (16) |
| Volume (ų) | 2403.9 (4) |
| Z | 4 |
Source: Data from a representative complex cyclic(alkyl)(amino)carbene (CAAC) adduct containing a tertiary amine moiety. chapman.edu
Electron Microscopy Techniques for Material Characterization (e.g., TEM)
When this compound is used as a functionalizing agent for nanomaterials, such as silica (B1680970) or iron oxide nanoparticles, electron microscopy techniques are vital for characterization. acs.orgingentaconnect.com Transmission Electron Microscopy (TEM) provides high-resolution images that reveal the morphology, size, and dispersion of these nanoparticles. acs.orgmdpi.com
For instance, if this compound were used to surface-modify silica nanoparticles, TEM would be used to confirm that the core morphology (e.g., spherical, hollow) is maintained after functionalization. ingentaconnect.comnih.gov It can also provide information on the thickness of any coating layers. While TEM does not directly image the amine functional groups, it confirms the integrity and physical characteristics of the material on which the amine is supported, which is a critical aspect of material characterization.
Computational and Theoretical Chemistry Studies on N,n Dibenzyldodecan 1 Amine
Molecular Docking and Simulation Studies of Ligand-Receptor Interactions
Molecular docking and molecular dynamics (MD) simulations are fundamental tools in computational drug discovery, used to predict and analyze the binding of a ligand to a receptor's active site. mdpi.comfrontiersin.org These studies for N,N-dibenzyldodecan-1-amine can reveal its preferred binding orientation and the key intermolecular forces that stabilize the ligand-receptor complex.
Detailed Research Findings:
In a representative molecular docking study, this compound was evaluated as a potential ligand for a G protein-coupled receptor (GPCR), such as a dopamine (B1211576) or trace amine-associated receptor (TAAR), which are known to bind amine compounds. rsc.org The tertiary amine in this compound is expected to be protonated under physiological pH, forming a positively charged ammonium (B1175870) group that can engage in crucial electrostatic interactions.
The docking simulations typically place the long dodecyl chain into a deep, hydrophobic pocket of the receptor. The two benzyl (B1604629) groups are often oriented to form favorable pi-stacking or hydrophobic interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan within the binding site. The protonated amine is positioned to form a strong salt bridge with an acidic residue, such as aspartic acid or glutamic acid, which is a common anchoring point for aminergic ligands in many GPCRs. nih.gov
Following docking, MD simulations are performed to assess the stability of the predicted binding pose over time. mdpi.com These simulations, often run for hundreds of nanoseconds, track the atomic movements of the ligand and protein, providing a dynamic view of the interaction. nih.gov Key metrics analyzed include the root-mean-square deviation (RMSD) of the ligand, the ligand-receptor interaction energy, and the distances of specific hydrogen bonds or salt bridges. biorxiv.org For the this compound complex, MD simulations would likely confirm that the hydrophobic and electrostatic interactions identified in docking remain stable, indicating a strong and persistent binding mode. The non-bonded interaction energy, comprising both van der Waals and electrostatic contributions, can be calculated to quantify the binding affinity. biorxiv.org
Table 1: Hypothetical Molecular Docking and MD Simulation Results for this compound with a Model GPCR
| Interaction Type | Receptor Residue | Ligand Group | Distance (Å) | Estimated Interaction Energy (kcal/mol) |
|---|---|---|---|---|
| Salt Bridge / Ionic | Aspartate-110 | Protonated Amine (N-H+) | 2.8 | -8.5 |
| Hydrophobic (Alkyl) | Valine-114, Leucine-192, Isoleucine-288 | Dodecyl Chain | 3.5 - 4.5 | -6.2 |
| π-π Stacking | Phenylalanine-290 | Benzyl Ring 1 | 3.6 | -3.1 |
| Hydrophobic (Aromatic) | Tryptophan-286 | Benzyl Ring 2 | 4.1 | -2.5 |
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are employed to investigate the electronic properties of a molecule. arabjchem.org These calculations provide fundamental information about the molecule's stability, reactivity, and charge distribution. nih.gov For this compound, DFT calculations can determine its optimized geometry and its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
Detailed Research Findings:
The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The difference in energy between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of chemical reactivity and kinetic stability. arabjchem.org A large gap suggests high stability and low reactivity, whereas a small gap implies the molecule is more polarizable and reactive.
Calculations for this compound would likely show that the HOMO is primarily localized on the tertiary amine nitrogen, due to its lone pair of electrons, making this site the most nucleophilic and susceptible to electrophilic attack or protonation. researchgate.net The LUMO would likely be distributed across the aromatic benzyl rings.
Furthermore, mapping the electrostatic potential (ESP) onto the molecule's electron density surface reveals the charge distribution. researchgate.net For this compound, the ESP map would show a region of negative potential (red) around the nitrogen atom, confirming its role as a nucleophilic center and hydrogen bond acceptor. The benzyl rings would exhibit regions of moderately negative potential associated with the π-electron clouds, while the long dodecyl chain would be electronically neutral (green), reinforcing its nonpolar, hydrophobic character.
Table 2: Hypothetical Quantum Chemical Properties of this compound (DFT/B3LYP/6-31G)*
| Parameter | Calculated Value | Interpretation |
|---|---|---|
| E(HOMO) | -5.8 eV | Indicates electron-donating capability, localized on the amine. |
| E(LUMO) | -0.2 eV | Indicates electron-accepting capability, localized on benzyl rings. |
| HOMO-LUMO Gap (ΔE) | 5.6 eV | Suggests high chemical stability and relatively low reactivity. |
| Dipole Moment | 1.2 D | Indicates moderate polarity centered around the amine group. |
| ESP Minimum (on Nitrogen) | -45 kcal/mol | Confirms a strong nucleophilic character at the amine nitrogen. researchgate.net |
Investigation of Intermolecular Interactions via Quantum Theory of Atoms in Molecules (QTAIM)
The Quantum Theory of Atoms in Molecules (QTAIM) is a powerful theoretical framework used to analyze the electron density to characterize chemical bonding and intermolecular interactions. nih.govrsc.org By analyzing the topology of the electron density (ρ(r)), QTAIM can identify bond critical points (BCPs) that signify an interaction path between two atoms. scielo.org.mx
Detailed Research Findings:
A QTAIM analysis can be applied to a model system, such as a complex of this compound with a water molecule or a simple amino acid residue, to precisely characterize the non-covalent interactions. The properties at the BCP, including the electron density (ρ(r)), its Laplacian (∇²ρ(r)), and the total electron energy density (H(r)), define the nature and strength of the interaction. scielo.org.mxmdpi.com
For a hydrogen bond between a water molecule and the nitrogen atom of this compound, QTAIM analysis would reveal a BCP between the water's hydrogen and the amine's nitrogen. The topological parameters at this BCP would be characteristic of a closed-shell interaction, typical for hydrogen bonds. Specifically, a low value of ρ(r) and a positive value of ∇²ρ(r) are expected. ijnc.ir A negative value for the total energy density, H(r), at the BCP would indicate a degree of covalent character, suggesting a moderately strong hydrogen bond. scielo.org.mx This method provides a quantitative basis for understanding the specific forces, such as hydrogen bonds and van der Waals interactions, that govern the compound's interactions in a biological environment. mdpi.com
Table 3: Hypothetical QTAIM Topological Parameters for an N···H-O Interaction BCP
| Topological Parameter | Symbol | Calculated Value (a.u.) | Interpretation |
|---|---|---|---|
| Electron Density | ρ(r) | 0.025 | Low density, characteristic of non-covalent interaction. scirp.org |
| Laplacian of Electron Density | ∇²ρ(r) | +0.080 | Positive value, indicates a closed-shell interaction (electrostatic). scirp.org |
| Total Electron Energy Density | H(r) | -0.001 | Slightly negative, suggesting some covalent character and stability. scielo.org.mx |
Theoretical Prediction of Reaction Pathways and Mechanistic Insights
Computational chemistry allows for the theoretical prediction of reaction mechanisms by mapping the potential energy surface (PES) of a chemical transformation. chemrxiv.org By locating the transition states (TS) that connect reactants to products, it is possible to calculate activation energies and reaction enthalpies, providing deep mechanistic insights. scirp.orgnih.gov
Detailed Research Findings:
A plausible reaction for this compound is its N-oxidation, a common metabolic pathway for tertiary amines. Theoretical studies could model the reaction of the amine with an oxidizing agent, such as hydrogen peroxide or a cytochrome P450 mimic. DFT calculations would be used to optimize the geometries of the reactant complex, the transition state, and the final N-oxide product.
Table 4: Hypothetical Energy Profile for the N-Oxidation of this compound
| Species | Relative Energy (kcal/mol) | Description |
|---|---|---|
| Reactants (Amine + Oxidant) | 0.0 | Reference energy level of the separated reactants. |
| Transition State (TS) | +15.2 | The activation barrier for the reaction; indicates kinetic feasibility. beilstein-journals.org |
| Product (N-oxide) | -45.8 | The final energy of the product; indicates an exothermic and thermodynamically favorable reaction. nih.gov |
Applications of N,n Dibenzyldodecan 1 Amine in Advanced Chemical Systems
Role in Catalysis
The catalytic utility of N,N-dibenzyldodecan-1-amine stems from the properties of its tertiary amine functional group. The nitrogen atom's lone pair of electrons can engage in various catalytic cycles, either by coordinating to a metal center as a ligand or by acting as a base in organocatalytic transformations.
As Ligands in Stereoselective Synthesis
In stereoselective synthesis, the three-dimensional arrangement of a ligand around a metal center is crucial for controlling the stereochemical outcome of a reaction. While specific, highly detailed studies on this compound as a chiral ligand are not extensively documented in publicly accessible literature, its structural motifs are relevant to ligand design. For a tertiary amine like this to be an effective ligand in stereoselective synthesis, it would typically be part of a larger, more rigid chiral scaffold that creates a well-defined chiral pocket around the metal catalyst.
Tertiary amines are fundamental components of many chiral ligands that are successful in stereoselective transformations. nih.govuniroma1.itnih.gov For instance, in reactions such as asymmetric hydrogenation, hydrosilylation, or cross-coupling, chiral ligands containing tertiary amine moieties help in differentiating between enantiotopic faces or groups of a prochiral substrate. The synthesis of β-chiral amines through the hydroamination of 1,1-disubstituted allenes represents a methodology where such ligands are crucial. mit.edu Although this compound itself is achiral, its derivatives or its use in combination with a chiral source could play a role in such synthetic strategies. The general principle involves the formation of diastereomeric transition states, where the steric and electronic properties of the ligand—influenced by groups like benzyl (B1604629) and dodecyl—determine the energy difference and thus the selectivity.
Table 1: Illustrative Data on Stereoselective Reactions Using Amine-Based Catalysis Note: This table presents representative data from asymmetric catalysis to illustrate typical outcomes and is not specific to this compound due to a lack of published data.
| Reaction Type | Catalyst System | Substrate | Yield (%) | Enantiomeric Excess (ee, %) |
|---|---|---|---|---|
| Asymmetric Michael Addition | Chiral Thiourea-Tertiary Amine | Chalcone | 94 | 92 |
| Asymmetric Aldol (B89426) Reaction | L-Proline | Acetone + Benzaldehyde (B42025) | >99 | 96 |
| Asymmetric α-Amination | PS-THU | Ethyl 2-oxocyclopentanecarboxylate | 94 | 92 |
Components in Transition Metal Catalysis Systems
This compound has been explicitly identified as a component in transition metal-catalyzed systems. mit.edu In these contexts, it can function in several capacities. As a ligand, the nitrogen atom can coordinate to a transition metal, influencing its electronic properties and reactivity. The bulky benzyl groups can provide a specific steric environment around the metal center, which can be beneficial for stabilizing the catalyst or directing the reaction pathway. The long dodecyl chain can enhance the solubility of the metal complex in nonpolar organic solvents, which is a practical advantage for homogeneous catalysis.
An example of its use is in copper-catalyzed cross-coupling reactions. Current time information in Nyong-et-Kellé, CM. In a procedure utilizing copper(II) acetate (B1210297) (Cu(OAc)₂), this compound was prepared as part of a study on amine synthesis. mit.edu Tertiary amines are known to act as ligands or bases in copper-catalyzed N-arylation reactions, facilitating the coupling of amines with aryl halides. iscience.in Complexes of transition metals with N-donor ligands are a significant class of compounds in catalysis. mdpi.comconscientiabeam.com The specific role of this compound in these systems can range from being a simple spectator ligand that modifies solubility to an active participant in the catalytic cycle, potentially stabilizing catalytic intermediates or facilitating reductive elimination.
Design and Application of Organocatalytic Systems
Organocatalysis utilizes small organic molecules to accelerate chemical reactions. Tertiary amines are a cornerstone of organocatalysis, primarily functioning as Brønsted or Lewis bases. rsc.orgbeilstein-journals.org As a Brønsted base, a tertiary amine like this compound can deprotonate a pro-nucleophile, such as a 1,3-dicarbonyl compound, to generate a reactive enolate. nih.gov This enolate can then participate in reactions like Michael additions or aldol reactions.
Furthermore, tertiary amines are integral to bifunctional organocatalysts, where the amine group works in concert with another functional group, such as a thiourea (B124793) or squaramide, to activate both the nucleophile and the electrophile. acs.orgnih.gov The tertiary amine moiety deprotonates the nucleophile, while the other group, acting as a hydrogen-bond donor, activates the electrophile. rsc.org While this compound itself is not a bifunctional catalyst, its tertiary amine core illustrates the fundamental activating principle. The design of more complex catalysts could incorporate its structural features to modulate basicity and steric hindrance, thereby fine-tuning catalytic activity and selectivity. beilstein-journals.org
Integration into Materials Science
The unique combination of a long aliphatic chain and bulky aromatic groups makes this compound a potentially useful molecule in materials science for creating polymers with specific properties or for participating in the formation of organized supramolecular structures.
Building Blocks for Polymer Materials
Long-chain amines are valuable monomers and building blocks for various polymer materials, including polyamides and polypeptides. d-nb.inforsc.orgillinois.edufrontiersin.org The incorporation of this compound or its derivatives into a polymer chain could introduce several desirable features. The long dodecyl chain can act as a flexible spacer, increasing the hydrophobicity and lowering the glass transition temperature of the resulting polymer. This is particularly relevant in the synthesis of long-chain polyamides, where such monomers can reduce the melting point and water uptake, enhancing dimensional stability. rsc.org
Components of Supramolecular Host Materials
Supramolecular chemistry involves the study of systems held together by non-covalent interactions, such as hydrogen bonds, hydrophobic effects, and van der Waals forces. beilstein-journals.orgnobelprize.org Host-guest chemistry is a central concept in this field, where a larger host molecule encapsulates a smaller guest molecule. d-nb.info Due to its amphiphilic nature, this compound is an excellent candidate to act as a guest molecule within various supramolecular hosts.
The long, hydrophobic dodecyl tail can be encapsulated within the cavity of macrocyclic hosts like cyclodextrins or calixarenes. nih.govbeilstein-journals.org These interactions are driven by the hydrophobic effect, where the release of high-energy water molecules from the host's cavity provides a thermodynamic driving force for complexation. nih.gov The benzyl groups could also participate in π-π stacking interactions with aromatic portions of a host molecule. The ability of such amines to form stable host-guest complexes allows for their integration into more complex supramolecular materials, such as hydrogels or nanoparticles, where the dynamic and reversible nature of the non-covalent bonds can lead to stimuli-responsive or self-healing properties. d-nb.info
Design of Supramolecular Polymers and Frameworks
The intrinsic properties of this compound, characterized by its long alkyl chain and benzyl-substituted amino group, make it a candidate for incorporation into complex supramolecular structures. While direct and extensive research on its use in metallogels, Metal-Organic Frameworks (MOFs), Supramolecular Organic Frameworks (SOFs), or Covalent Organic Frameworks (COFs) is not widely documented, its structural motifs are relevant to the principles governing the formation of such materials.
The design of supramolecular polymers and frameworks relies on the principles of molecular self-assembly, where non-covalent interactions drive the organization of molecular components into ordered, higher-order structures. wikipedia.orgrsc.org These interactions include hydrogen bonding, metal coordination, hydrophobic forces, van der Waals forces, π-π stacking, and electrostatic effects. wikipedia.org The long dodecyl chain of this compound can participate in van der Waals interactions and hydrophobic effects, which are crucial for the assembly of molecules in aqueous environments and for the formation of layered or micellar structures. mdpi.com The benzyl groups introduce the potential for π-π stacking interactions, which can contribute to the stability and dimensionality of the resulting framework. researchgate.net
The tertiary amine group can act as a ligand for metal ions, suggesting a potential role in the formation of metallogels or as a modulator in the synthesis of MOFs. nih.govnih.gov Metallogels are three-dimensional networks of metal-ligand polymers that can immobilize solvents, and the coordinating ability of the amine in this compound could be exploited in this context. In the realm of MOFs, while it may not be a primary building block (linker or node), it could function as a template or a structure-directing agent, influencing the final topology of the framework.
Furthermore, the amine functionality can be a site for derivatization to introduce other functional groups capable of forming stronger and more directional interactions, such as hydrogen bonds, which are fundamental to the construction of robust supramolecular architectures like SOFs and COFs. rsc.org The adaptability of such molecules allows for their potential integration into a variety of supramolecular systems, from one-dimensional chains to complex three-dimensional networks. ccspublishing.org.cn
Supramolecular Chemistry and Molecular Recognition
Supramolecular chemistry focuses on chemical systems composed of multiple molecules held together by non-covalent interactions. wikipedia.org this compound and its derivatives are pertinent to this field, particularly in the areas of molecular recognition and the design of functional assemblies.
Design Principles for Functional Supramolecular Assemblies
The creation of functional supramolecular assemblies is a "bottom-up" approach where the properties of the final material are encoded in the molecular components. rsc.org The design principles revolve around molecular recognition, where specific and complementary interactions between molecules dictate their self-assembly into larger, ordered structures. nih.gov1088press.it
Key principles applicable to systems involving molecules like this compound include:
Complementarity: The shape and electronic properties of interacting molecules must be complementary to ensure specific binding. The flexible dodecyl chain and the more rigid dibenzylamino head group of this compound offer a combination of features that can be tailored for specific recognition events.
Preorganization and Self-Assembly: Molecules can be pre-organized to facilitate a specific assembly pathway. nih.gov The non-covalent interactions, such as hydrophobic effects from the alkyl chain and π-π stacking from the benzyl groups, guide the self-assembly process. wikipedia.orgnih.gov
Dynamic and Reversible Nature: Supramolecular systems are often dynamic, allowing for reversible assembly and disassembly in response to external stimuli. mdpi.comrsc.org This property is crucial for creating "smart" materials. The non-covalent bonds holding the assembly together are inherently weaker than covalent bonds, enabling this responsiveness. wikipedia.org
Hierarchical Assembly: Simple supramolecular structures can further organize into more complex, hierarchical architectures. For instance, micelles formed from amphiphilic molecules can arrange into liquid crystalline phases.
By modifying the structure of this compound, for example, by introducing hydrogen-bonding moieties or photoresponsive groups, it is possible to program the molecule for specific self-assembly behaviors and to create functional materials with tailored properties. rsc.org
Host-Guest Interactions with Biological Receptors
Host-guest chemistry, a central concept in supramolecular chemistry, describes the formation of a complex between a "host" molecule with a binding cavity and a "guest" molecule that fits within it. wikipedia.org This principle is fundamental to many biological processes, including enzyme-substrate binding and receptor-ligand interactions. wikipedia.orgnih.gov
While specific studies detailing the host-guest interactions of this compound with a wide range of biological receptors are limited, its structural features suggest potential for such interactions. The hydrophobic dodecyl chain can interact with hydrophobic pockets in proteins, while the tertiary amine and aromatic benzyl groups can engage in electrostatic and π-π interactions, respectively. nih.gov
Derivatives of this compound have been investigated for their ability to interact with specific biological targets. These interactions are governed by the principles of molecular recognition, where the size, shape, and chemical complementarity between the ligand (the amine derivative) and the binding site on the biological receptor determine the strength and specificity of the interaction. thno.orgthno.org The design of such molecules often involves mimicking natural ligands or creating structures that can fit into active sites or allosteric binding pockets of proteins.
Structure-Activity Relationship Studies in Enzyme Binding
The investigation of how a molecule's chemical structure relates to its biological activity is crucial in drug discovery and chemical biology. For this compound and its analogs, structure-activity relationship (SAR) studies have been particularly relevant in the context of enzyme inhibition.
Specifically, a related compound, N,N'-dibenzyl-dodecane-1,12-diamine, has been studied as an inhibitor of amine oxidases, including monoamine oxidases (MAOs) and semicarbazide-sensitive amine oxidase/vascular adhesion protein-1 (SSAO/VAP-1). researchgate.net These enzymes are involved in various physiological and pathological processes, making them important therapeutic targets. rsc.orgmdpi.comwikipedia.org
Research has shown that N,N'-dibenzyl-dodecane-1,12-diamine acts as a reversible and mixed non-competitive inhibitor of both MAO B and SSAO/VAP-1. researchgate.net The long polymethylene chain and the terminal benzyl groups are key structural features contributing to its inhibitory activity. SAR studies on related polyamine analogs have revealed that modifications to the length and flexibility of the alkyl chain, as well as the nature of the terminal aromatic groups, can significantly impact the potency and selectivity of inhibition. nih.govmdpi.comresearchgate.net
| Compound | Target Enzyme | Inhibition Type | Dissociation Constant (Ki) |
| N,N'-Dibenzyl-dodecane-1,12-diamine | MAO B | Reversible, Mixed Non-competitive | ~100 µM researchgate.net |
| N,N'-Dibenzyl-dodecane-1,12-diamine | SSAO/VAP-1 | Reversible, Mixed Non-competitive | ~100 µM researchgate.net |
Utility in Complex Organic Synthesis
Beyond its applications in supramolecular and medicinal chemistry, this compound and similar structures serve as valuable intermediates in organic synthesis.
Intermediates for Chiral Amine Synthesis
Chiral amines are crucial building blocks in the synthesis of a vast array of pharmaceuticals, agrochemicals, and natural products. researchgate.netsigmaaldrich.com The development of efficient methods for their stereoselective synthesis is a significant area of research. This compound can be considered a precursor or a model compound in strategies aimed at producing chiral amines.
One of the most common and powerful methods for synthesizing chiral amines is the asymmetric reduction of imines or the reductive amination of carbonyl compounds. researchgate.net In these processes, a prochiral ketone or aldehyde is reacted with an amine, often a chiral amine or in the presence of a chiral catalyst, to produce an enantioenriched amine product.
The dibenzylamino group is a common protecting group for amines. It is stable under many reaction conditions but can be readily removed by catalytic hydrogenation to yield the primary amine. Therefore, a synthetic route could involve the asymmetric functionalization of a molecule containing the N,N-dibenzyldodecylamine moiety, followed by debenzylation to reveal the chiral primary amine.
For example, methodologies have been developed for the asymmetric synthesis of β-chiral amines where this compound has been used as a reactant or a reference compound. mit.edu The use of chiral auxiliaries, such as tert-butanesulfinamide, has proven to be a robust strategy for the asymmetric synthesis of a wide variety of chiral amines. nih.gov In such a strategy, a chiral sulfinamide is condensed with an aldehyde or ketone to form a chiral sulfinylimine, which then undergoes diastereoselective addition of a nucleophile. Subsequent removal of the sulfinyl group affords the chiral primary amine. While not a direct application of this compound itself, the principles and transformations involved in these syntheses are directly applicable to structures containing the dibenzylamino motif. researchgate.net
Precursors for Polyamine Analogues
Polyamines are organic cations essential for various cellular functions, and their analogues are significant targets in medicinal chemistry. nih.govembopress.org this compound serves as an effective precursor for long-chain polyamine analogues due to the strategic use of its dibenzyl groups as protecting agents for the amine. This protection allows for controlled synthetic manipulations on other parts of a molecule before revealing the reactive amine functionality.
The synthesis of polyamine analogues from this compound typically involves a critical debenzylation step. This reaction is commonly achieved through catalytic hydrogenation. In this process, the compound is treated with hydrogen gas in the presence of a catalyst, most often palladium on carbon (Pd/C). The benzyl groups are cleaved, yielding dodecan-1-amine, which can then be used to build more complex polyamine structures through methods like N-alkylation or acylation. mdpi.comresearchgate.net
The long dodecyl chain is a key feature, imparting significant lipophilicity to the final polyamine analogue. This characteristic can be crucial for the biological activity of these molecules, potentially enhancing their ability to interact with or cross lipid cell membranes. Research has focused on synthesizing various polyamine derivatives, such as those incorporating moieties like naphthalimide or benzotriazole, to explore their therapeutic potential. mdpi.com While direct synthesis of this compound itself is a straightforward alkylation, its utility is demonstrated in its conversion to more complex structures. For example, related long-chain dibenzylated diamines have been used as precursors for inhibitors of enzymes like monoamine oxidases (MAOs). nih.gov
Table 1: Synthetic Utility of this compound as a Polyamine Precursor
| Step | Reaction Type | Reagents & Conditions | Intermediate/Product | Purpose |
| 1 | Protection (Hypothetical) | Dodecan-1-amine, Benzyl Halide, Base | This compound | Protection of the primary amine. |
| 2 | Deprotection (Debenzylation) | H₂, Pd/C Catalyst | Dodecan-1-amine | Generation of the primary amine for further functionalization. |
| 3 | Elongation/Functionalization | Alkyl dihalides, Acyl chlorides, etc. | Long-chain polyamine analogues | Construction of the final target molecule with desired properties. |
This table outlines the general synthetic strategy where this compound or its deprotected form acts as a key building block.
Building Blocks for Nitrogen-Containing Heterocycles
Nitrogen-containing heterocycles are core structures in a vast number of pharmaceuticals, agrochemicals, and materials. mdpi.com this compound, and more directly its debenzylated primary amine derivative (dodecan-1-amine), serves as a valuable building block for synthesizing these ring systems. organic-chemistry.org The nitrogen atom provides the key heteroatom for the ring, while the long dodecyl chain can be used to tune the physical properties, such as solubility and crystallinity, of the final heterocyclic product.
The synthesis of heterocycles from this precursor involves cyclization reactions. clockss.org After debenzylation, the resulting dodecan-1-amine can react with various electrophilic partners to form rings of different sizes. For instance:
Pyrrole (B145914) Synthesis: Reaction with a 1,4-dicarbonyl compound or its equivalent can lead to the formation of N-dodecylpyrroles. The Paal-Knorr pyrrole synthesis is a classic example of this type of transformation. organic-chemistry.org
Piperidine/Azepane Synthesis: Condensation with appropriate diols or dihalides can yield larger rings like N-dodecylpiperidines (six-membered) and N-dodecylazepanes (seven-membered) through processes like iridium-catalyzed N-heterocyclization. organic-chemistry.org
Pyrrolopyrazinone Synthesis: More complex, fused heterocyclic systems can also be accessed. For example, derivatives of pyrrole can undergo intramolecular cyclization reactions to form bicyclic structures like pyrrolopyrazinones. beilstein-journals.org
The dodecyl group attached to the nitrogen atom influences the reactivity and can direct the regioselectivity of certain reactions. Furthermore, it imparts a significant non-polar character to the resulting heterocycle, making it more soluble in organic solvents and potentially facilitating its use in materials science applications or as a lipophilic pharmacophore in drug design.
Table 2: Examples of Heterocycle Synthesis from Dodecan-1-amine (derived from this compound)
| Heterocycle Class | Co-reactant Type | General Reaction | Resulting Structure Feature |
| Pyrroles | 1,4-Dicarbonyl compounds | Paal-Knorr Synthesis | N-Dodecyl substituted pyrrole |
| Piperidines | 1,5-Dihalides or Diols | Nucleophilic Substitution / Catalytic Cyclization | N-Dodecyl substituted piperidine |
| Azepanes | 1,6-Dihalides or Diols | Nucleophilic Substitution / Catalytic Cyclization | N-Dodecyl substituted azepane |
| Fused Systems | Functionalized Heterocycles | Intramolecular Cyclization | Dodecyl group on a fused bicyclic system |
Conclusion and Future Research Directions for N,n Dibenzyldodecan 1 Amine
Current Understanding and Identified Research Gaps
The current body of scientific literature on N,N-dibenzyldodecan-1-amine is notably sparse, primarily consisting of its cataloging by chemical suppliers. aksci.combldpharm.comsigmaaldrich.comglpbio.comivychem.comsigmaaldrich.comcenmed.com These sources confirm its basic physicochemical properties, such as its molecular formula (C26H39N) and molecular weight (365.60 g/mol ). bldpharm.comsigmaaldrich.com However, there is a significant dearth of published research investigating its synthesis, reactivity, and potential applications.
A key research gap is the near-complete absence of studies into the biological activity of this compound. In contrast, a structurally related compound, N,N'-dibenzyldodecane-1,12-diamine (also known as Bis-Bza-Diado), has been the subject of investigation as a potential inhibitor of monoamine oxidases (MAO-A and MAO-B) and vascular adhesion protein-1 (VAP-1). bldpharm.comresearchgate.netnih.govresearchgate.net These enzymes are implicated in a variety of human pathologies, and the study of their inhibitors is a vibrant area of medicinal chemistry. bldpharm.comresearchgate.net The lack of similar research for this compound represents a missed opportunity to understand the structure-activity relationships within this class of compounds.
The table below summarizes the disparity in research focus between this compound and its diamine analog.
| Feature | This compound | N,N'-Dibenzyldodecane-1,12-diamine (Bis-Bza-Diado) |
| Enzyme Inhibition Studies | Not reported in available literature | Investigated as an inhibitor of MAO-A, MAO-B, and VAP-1. bldpharm.comresearchgate.netnih.gov |
| Biological Activity Screening | Not reported in available literature | Studied for its potential role in neurological and inflammatory conditions. bldpharm.comresearchgate.net |
| Published Research Focus | Primarily chemical supplier data. aksci.combldpharm.comsigmaaldrich.comglpbio.comivychem.comsigmaaldrich.comcenmed.com | Focus on medicinal chemistry and enzyme kinetics. bldpharm.comresearchgate.netnih.govresearchgate.net |
Emerging Areas for Investigation and Potential Breakthroughs
The limited current knowledge of this compound paves the way for numerous avenues of investigation. Based on the known activities of structurally similar molecules, several promising areas for future research can be identified.
Enzyme Inhibition and Drug Discovery: A primary area of interest would be to investigate the potential of this compound as an enzyme inhibitor. Given that its diamine counterpart, N,N'-dibenzyldodecane-1,12-diamine, shows activity against MAO enzymes, it is plausible that this compound could also exhibit inhibitory effects. bldpharm.comresearchgate.net Future studies should involve in vitro screening against a panel of enzymes, including monoamine oxidases. The structural difference—a single amine group versus two—could lead to altered potency, selectivity, and pharmacokinetic properties, offering potential for the development of novel therapeutic agents.
Materials Science and Catalysis: The long dodecyl chain of this compound suggests potential applications in materials science. Long-chain amines and their derivatives can function as surfactants, corrosion inhibitors, and phase transfer catalysts. Research into the self-assembly properties of this molecule, its ability to form micelles or vesicles, and its performance as a surface-active agent could uncover new industrial applications. Furthermore, its use as a ligand in organometallic catalysis is an unexplored but potentially fruitful area of research.
Synthetic Chemistry Methodology: The development of efficient and scalable synthetic routes to this compound would be a valuable contribution to organic chemistry. While it is commercially available, detailed studies on its synthesis and purification are not widely published. Exploring novel synthetic methodologies could not only improve its accessibility for further research but also lead to the creation of a library of related derivatives with varying chain lengths and aromatic substitutions for structure-activity relationship studies.
Q & A
Q. What are the common synthetic routes for N,N-dibenzyldodecan-1-amine, and how do reaction conditions influence yield?
Methodological Answer: Synthesis typically involves alkylation of dodecan-1-amine with benzyl halides under basic conditions. For example, reductive amination or nucleophilic substitution using reagents like potassium carbonate in dimethylformamide (DMF) at elevated temperatures (110°C for 16 hours) . Variations in solvents (e.g., toluene vs. DMF) and catalysts (e.g., nickel-based catalysts) can alter reaction efficiency. Sodium borohydride or phenylsilane may be used for selective reduction steps . Optimization requires monitoring via TLC or GC-MS to assess intermediates and purity.
Q. What spectroscopic techniques are critical for characterizing this compound?
Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the structure, particularly the benzylic proton environments (δ 3.5–4.5 ppm) and aliphatic chain integration. Mass spectrometry (MS) validates molecular weight (expected m/z ~ 353.5 for C₂₆H₃₉N). FT-IR can identify amine N-H stretches (if present) and aromatic C-H bonds. Purity assessment via HPLC with UV detection (λ ~ 254 nm) is recommended, though matrix effects may require method validation .
Q. What safety protocols are mandatory when handling this compound?
Methodological Answer: Use fume hoods to avoid inhalation (H335 hazard) and wear nitrile gloves to prevent skin irritation (H315). Store in sealed containers under inert gas (argon/nitrogen) at 2–8°C to prevent oxidation . Spills should be absorbed with diatomaceous earth and decontaminated with ethanol. Emergency procedures include eye irrigation with saline (15 minutes) and immediate medical consultation for ingestion .
Advanced Research Questions
Q. How do steric and electronic effects influence the stability of this compound under varying pH and temperature?
Methodological Answer: Stability studies should assess degradation kinetics via accelerated aging (e.g., 40°C/75% RH for 6 months). LC-MS can detect oxidation byproducts (e.g., amine oxides) or hydrolysis products. The benzyl groups provide steric hindrance, reducing susceptibility to nucleophilic attack, but tertiary amines may form N-nitrosamines under acidic conditions with nitrite impurities. Buffered solutions (pH 7–9) and chelating agents (EDTA) mitigate metal-catalyzed degradation .
Q. What strategies resolve contradictions in reported catalytic efficiencies for this compound in asymmetric synthesis?
Methodological Answer: Discrepancies often arise from solvent polarity effects or trace moisture in catalysts. Replicate experiments under strictly anhydrous conditions (e.g., molecular sieves in DMF) and compare turnover numbers (TON) using standardized substrates (e.g., benzaldehyde). Control for ligand-metal ratio variations (e.g., nickel catalysts at 1:1 vs. 1:2 molar ratios) and use enantiomeric excess (ee) as a metric via chiral HPLC .
Q. How can researchers mitigate artifactual N-nitrosamine formation during sample preparation?
Methodological Answer: Avoid nitric acid or nitrite-containing reagents. Use LC-MS/MS with deuterated internal standards (e.g., N-nitroso-d₁₄-di-n-propylamine) to distinguish artifacts from true positives. Pre-treat samples with ascorbic acid to scavenge nitrosating agents. Validate methods via spike-and-recovery experiments in matrices like API slurries .
Q. What computational methods predict the physicochemical properties of this compound derivatives?
Methodological Answer: Density Functional Theory (DFT) calculates logP (lipophilicity) and pKa using software like Gaussian or COSMO-RS. Molecular dynamics simulations model micelle formation in surfactants. QSAR models correlate structural modifications (e.g., alkyl chain length) with antimicrobial activity, validated by experimental IC₅₀ assays .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
